N-[2-(4-hydroxyphenyl)ethyl]-2-(1H-indol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-hydroxyphenyl)ethyl]-2-(1H-indol-1-yl)acetamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-hydroxyphenyl)ethyl]-2-(1H-indol-1-yl)acetamide typically involves a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . The reaction is carried out under controlled conditions, often involving the use of solvents like 1,4-dioxane and catalysts such as thionyl chloride and triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-hydroxyphenyl)ethyl]-2-(1H-indol-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the indole or phenyl ring, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the indole or phenyl ring.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antioxidant properties and potential as a therapeutic agent.
Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-[2-(4-hydroxyphenyl)ethyl]-2-(1H-indol-1-yl)acetamide involves its interaction with various molecular targets and pathways. The indole nucleus is known to bind with high affinity to multiple receptors, which can lead to diverse biological effects . For example, it may inhibit specific enzymes or modulate receptor activity, resulting in its observed therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxyphenyl)acetamide: Known for its analgesic and antipyretic properties.
2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide: Studied for its antioxidant activity.
Uniqueness
N-[2-(4-hydroxyphenyl)ethyl]-2-(1H-indol-1-yl)acetamide is unique due to its specific combination of the indole and phenyl rings, which imparts distinct biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C18H18N2O2 |
---|---|
Molecular Weight |
294.3 g/mol |
IUPAC Name |
N-[2-(4-hydroxyphenyl)ethyl]-2-indol-1-ylacetamide |
InChI |
InChI=1S/C18H18N2O2/c21-16-7-5-14(6-8-16)9-11-19-18(22)13-20-12-10-15-3-1-2-4-17(15)20/h1-8,10,12,21H,9,11,13H2,(H,19,22) |
InChI Key |
YHOFSZIRNFIXAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC(=O)NCCC3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.